Bifunctional Reactivity: Carboxylic Acid Handle Absent in Marketed Oxazolidinone Antibiotics
Unlike the clinically established oxazolidinone antibiotics linezolid and tedizolid, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid possesses a free carboxylic acid group, providing a versatile reactive site for conjugation and derivatization [1]. This functional group enables the synthesis of amides, esters, and other derivatives that are inaccessible from the parent antibiotic scaffolds, which contain morpholine or tetrazole rings instead of a carboxyl handle [2].
| Evidence Dimension | Presence of free carboxylic acid group for derivatization |
|---|---|
| Target Compound Data | One free carboxylic acid group (-COOH) |
| Comparator Or Baseline | Linezolid (contains morpholine ring, no free -COOH); Tedizolid (contains tetrazole and alcohol groups, no free -COOH) |
| Quantified Difference | Qualitative functional group difference: presence vs. absence |
| Conditions | Molecular structure analysis; synthetic utility context |
Why This Matters
The presence of a free carboxylic acid handle enables a broader range of synthetic transformations, making this compound a preferred starting material for building diverse oxazolidinone-focused compound libraries.
- [1] PubChem. (n.d.). 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22253042 View Source
- [2] Pae, A. N., Kim, S. Y., Kim, H. Y., Joo, H. J., Cho, Y. S., Choi, K. I., Choi, J. H., & Koh, H. Y. (1999). 3D QSAR studies on new oxazolidinone antibacterial agents by comparative molecular field analysis. Bioorganic & Medicinal Chemistry Letters, 9(18), 2685-2690. (For context on oxazolidinone SAR and comparator structures). View Source
